N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide
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Overview
Description
N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide is a chemical compound that features a benzofuran ring, a propanoyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Attachment of the Propanoyl Group: The benzofuran derivative is then reacted with a propanoyl chloride in the presence of a base such as pyridine to form the propanoyl-substituted benzofuran.
Coupling with Methanesulfonamide: The final step involves the coupling of the propanoyl-substituted benzofuran with methanesulfonamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The propanoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Hydroxypropanoyl-substituted benzofuran.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to the presence of the benzofuran ring, which is known for its biological activity
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-{4-[3-(1-Benzofuran-2-yl)propanoyl]phenyl}methanesulfonamide: Unique due to the combination of benzofuran, propanoyl, and methanesulfonamide groups.
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-3-ylmethanol share the benzofuran core but differ in functional groups.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group but differ in their aromatic and aliphatic substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other benzofuran or sulfonamide derivatives .
Properties
CAS No. |
192312-62-2 |
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Molecular Formula |
C18H17NO4S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[4-[3-(1-benzofuran-2-yl)propanoyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C18H17NO4S/c1-24(21,22)19-15-8-6-13(7-9-15)17(20)11-10-16-12-14-4-2-3-5-18(14)23-16/h2-9,12,19H,10-11H2,1H3 |
InChI Key |
QPWCSMLIBOVLFB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCC2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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